![molecular formula C9H16N4 B065808 Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine CAS No. 192811-69-1](/img/structure/B65808.png)
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, also known as CPETA, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. CPETA is a triazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine is not fully understood, but it has been proposed to act as a GABA receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing the frequency and duration of seizures in animal models of epilepsy, reducing anxiety-like behavior in animal models of anxiety, and reducing immobility time in animal models of depression. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency and selectivity for GABA receptors, which may limit its usefulness as a drug candidate.
Orientations Futures
There are several future directions for research on Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, including optimizing its synthesis method to improve the yield and purity of the compound, elucidating its mechanism of action and molecular targets, and exploring its potential applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials, and to investigate potential drug-drug interactions and side effects.
Conclusion
In conclusion, this compound is a triazole-based compound that has been studied extensively for its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. This compound has shown promising results in animal models of neurological disorders, and it has potential applications in other fields, such as materials science and nanotechnology. Further research is needed to optimize its synthesis method, elucidate its mechanism of action, and evaluate its safety and efficacy in animal models and human clinical trials.
Méthodes De Synthèse
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine can be synthesized using various methods, including the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl chloride in the presence of a base, or the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl bromide in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been proposed as a potential drug candidate for the treatment of neurological disorders. This compound has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation, catalysis, and sensing.
Propriétés
| 192811-69-1 | |
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N-[2-(1,2,4-triazol-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C9H16N4/c1-2-4-9(3-1)11-5-6-13-8-10-7-12-13/h7-9,11H,1-6H2 |
Clé InChI |
MUOPWOIUIXJLFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCCN2C=NC=N2 |
SMILES canonique |
C1CCC(C1)NCCN2C=NC=N2 |
Synonymes |
1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
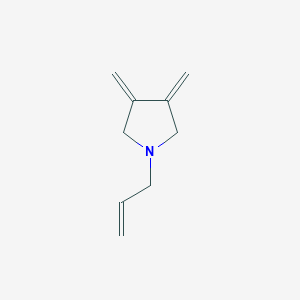
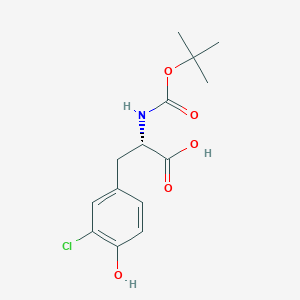
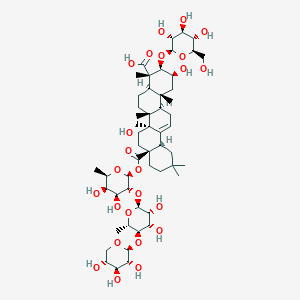
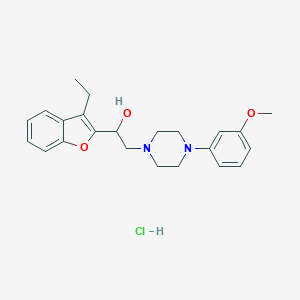

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

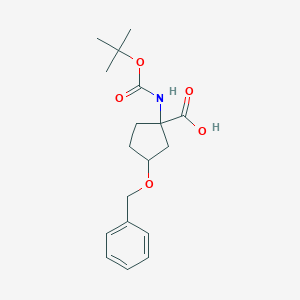

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

